molecular formula C23H19N3 B12539683 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-79-0

5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12539683
CAS No.: 654650-79-0
M. Wt: 337.4 g/mol
InChI Key: UYPCRWHPSBQKAP-UHFFFAOYSA-N
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Description

5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of metal-free and acid/base-free catalysis, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Similar in structure but lacks the quinoline ring.

    5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole: Contains a chloro group instead of a methyl group.

    1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Contains an imidazole ring instead of a pyrazole ring .

Uniqueness

The uniqueness of 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline lies in its fused pyrazole and quinoline rings, which confer distinct chemical and biological properties.

Properties

CAS No.

654650-79-0

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

5-methyl-1,3-diphenyl-4H-pyrazolo[4,3-c]quinoline

InChI

InChI=1S/C23H19N3/c1-25-16-20-22(17-10-4-2-5-11-17)24-26(18-12-6-3-7-13-18)23(20)19-14-8-9-15-21(19)25/h2-15H,16H2,1H3

InChI Key

UYPCRWHPSBQKAP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C3=CC=CC=C31)N(N=C2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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